molecular formula C7H8N4 B3048307 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638760-18-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B3048307
CAS RN: 1638760-18-5
M. Wt: 148.17
InChI Key: GOCNRYDZTVESBF-UHFFFAOYSA-N
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Description

“6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, one study reported the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .


Molecular Structure Analysis

The molecular structure of “this compound” can be obtained from the RCSB Protein Data Bank . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For example, one study reported the reaction of this compound with methanolic ammonia to give the 7-methyl product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 133.15 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is involved in the synthesis of various chemically significant compounds. For instance, it is used in the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which exhibit fungicidal properties (Tumkevicius et al., 2013).

Biological and Pharmacological Applications

  • This compound is a key precursor in the synthesis of various derivatives with potential biological and pharmacological activities. For example, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, synthesized using this compound, has been subjected to docking studies for its potential applications (Bommeraa et al., 2019).

Antitumor and Antifolate Activities

  • Derivatives of this compound have been researched for their potential as antitumor agents. For instance, certain benzoyl ring halogenated derivatives have been found to be potent inhibitors of thymidylate synthase and have shown antitumor activity (Gangjee et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in the transduction of cytokine-mediated signals . This compound also has potential interactions with Bruton’s tyrosine kinase (BTK), which is involved in B-cell signaling .

Mode of Action

This compound acts as a JAK1-selective inhibitor . It binds to the ATP-binding site of JAK1, thereby inhibiting its kinase activity . This results in the suppression of the JAK-STAT signaling pathway, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune response .

Biochemical Pathways

By inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The disruption of this pathway can lead to a decrease in inflammation and immune response .

Pharmacokinetics

One study indicates that a structurally similar compound exhibited desired pharmacokinetic properties in mouse and rat in vivo studies

Result of Action

The inhibition of JAK1 by this compound can lead to a decrease in inflammation and immune response . This can result in the suppression of various immune-related diseases, such as rheumatoid arthritis . In addition, it can also inhibit the growth of certain types of cancer cells .

Safety and Hazards

The safety and hazards associated with “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” have been documented . It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Future Directions

Future research could focus on further exploring the therapeutic potential of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” and its derivatives, particularly in the context of cancer treatment . The development of more selective and potent inhibitors could also be a promising direction .

properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNRYDZTVESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253228
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638760-18-5
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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